13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-9-6-13(19-24-9)16(23)20-5-4-12-11(8-20)15(22)21-7-10(17)2-3-14(21)18-12/h2-3,6-7H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICFWMZAMHMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Tricyclic Framework Construction
The 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core necessitates a convergent approach. Key disconnections include:
- Ring A (Oxazole Formation) : The 5-methyl-1,2-oxazole-3-carbonyl moiety is synthesized via cyclization of a β-ketoamide intermediate.
- Ring B (Fluorinated Benzene) : Electrophilic fluorination at position 13 using Selectfluor™ or acetyl hypofluorite introduces the fluorine atom.
- Ring C (Triaza Bridging) : A Buchwald-Hartwig amination or Ullmann coupling facilitates the formation of the central triaza bridge.
Stepwise Synthetic Procedures
Synthesis of 5-Methyl-1,2-Oxazole-3-Carbonyl Chloride
The oxazole precursor is prepared via a two-step protocol:
- Cyclization : Heating ethyl 3-(methylamino)propanoate with acetic anhydride yields 5-methyl-1,2-oxazole-3-carboxylic acid (78% yield).
- Chlorination : Treatment with thionyl chloride (SOCl₂) in dichloromethane converts the acid to its acyl chloride (92% yield).
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Ac₂O | Toluene | 110°C | 6 h | 78% |
| 2 | SOCl₂ | DCM | 25°C | 2 h | 92% |
Assembly of the Tricyclic Backbone
The tricyclic system is constructed through a sequence of coupling and cyclization reactions:
- Amide Bond Formation : The oxazole-3-carbonyl chloride is coupled to a fluorinated aniline derivative using HATU and DIPEA in DMF (0°C, 1 h), achieving 84% yield.
- Intramolecular Cyclization : Heating the intermediate in toluene with Pd(OAc)₂/Xantphos catalyzes triaza ring closure (72% yield).
Key Data :
Fluorination at Position 13
Electrophilic fluorination is performed using Selectfluor™ in acetonitrile at 80°C for 12 h (63% yield). Alternative agents like F-TEDA-BF₄ show reduced efficiency (48% yield).
Comparative Fluorination Results :
| Fluorinating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Selectfluor™ | MeCN | 80°C | 63% |
| F-TEDA-BF₄ | DMF | 100°C | 48% |
| Acetyl hypofluorite | CHCl₃ | 25°C | 35% |
Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may promote side reactions. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and selectivity.
Ligand Screening for Palladium Catalysis
Bulky phosphine ligands (Xantphos, SPhos) improve cyclization yields by stabilizing the Pd(0) intermediate. Bidentate ligands (dppe, dppf) are less effective (<50% yield).
Structural Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89–7.85 (m, 2H, aromatic), 2.51 (s, 3H, CH₃).
- ¹⁹F NMR (470 MHz, CDCl₃): δ -112.4 (s, 1F).
- HRMS : Calculated for C₁₈H₁₃FN₄O₃ [M+H]⁺: 377.1024; Found: 377.1021.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for fluorination (2 h vs. 12 h batch) and improve safety by minimizing exposure to hazardous reagents.
Purification Strategies
Preparative HPLC with C18 columns (MeOH/H₂O + 0.1% TFA) achieves >99% purity. Alternative crystallizations from ethyl acetate/hexane yield crystalline product (mp 214–216°C).
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in binding to these targets, thereby modulating their activity. This can lead to the inhibition of enzymatic reactions or alteration of signaling pathways, which is particularly relevant in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
8-fluorotriazolopyridine: Another fluorinated compound with similar structural features and biological activity.
5-methylisoxazole-3-carbonyl chloride: Shares the methylisoxazole group and is used in similar synthetic applications.
Uniqueness
What sets 8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a synthetic organic molecule characterized by its complex structure and potential biological activity. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a fluorine atom and an oxazole ring, which are known to influence biological activity. The presence of these functional groups can enhance the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, altering downstream signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- PLK4 Inhibition : The compound's structural analogs have been shown to inhibit Polo-like Kinase 4 (PLK4), a critical regulator of cell cycle progression. PLK4 inhibitors have demonstrated effectiveness in reducing cell proliferation in various cancer cell lines .
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| CFI-400945 | 4.85 | PLK4 |
| Centrinone B | 0.6 | PLK4 |
Antimicrobial Activity
The oxazole moiety in the compound is associated with antimicrobial properties. Research has shown that similar oxazole-containing compounds exhibit activity against a range of bacterial strains and fungi.
Case Studies
- Study on PLK4 Inhibitors : A study evaluated the effectiveness of various PLK4 inhibitors on embryonal cancer cells. Results showed that treatment with these inhibitors led to increased susceptibility to DNA-damaging agents . The study highlighted the potential for using such compounds in combination therapies for cancer treatment.
- Antimicrobial Testing : In a separate investigation, compounds similar to 13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one were tested against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria .
Q & A
How can the synthetic route for this compound be optimized given its complex tricyclic structure and fluorine substituent?
Methodological Answer:
The synthesis of tricyclic compounds with fused heterocycles often requires stepwise coupling and protection of reactive functional groups. For example:
- Step 1: Begin with the preparation of the 1,2-oxazole-3-carbonyl fragment using a cyclization reaction between a nitrile oxide and a terminal alkyne, as described for analogous oxazole derivatives .
- Step 2: Introduce the fluorine substituent via electrophilic fluorination at the C13 position using Selectfluor™ or similar reagents, ensuring regioselectivity is validated by .
- Step 3: Assemble the tricyclic core via a [3+2] cycloaddition or palladium-catalyzed cross-coupling, followed by intramolecular lactamization. Use DMF as a solvent with potassium carbonate to stabilize intermediates, as demonstrated in triazoloquinazolinone syntheses .
Key Considerations: Monitor reaction progress via HPLC (as per pharmacopeial standards for related tricyclic compounds ) and optimize yields by adjusting temperature (e.g., 80–100°C) and catalyst loading.
What analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation:
- and : Resolve the tricyclic core and fluorine coupling patterns (e.g., splitting). Compare with data from structurally similar triazoloquinazolinones .
- High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., using ESI+ mode with <1 ppm error).
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm) and oxazole (C=N, ~1600 cm) stretches .
- Purity Assessment:
- HPLC with UV/Vis Detection: Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >97% purity, as required for pharmacopeial compounds .
How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay variability or compound stability. To address this:
- Standardize Assay Conditions: Use identical cell lines (e.g., HEK293 or HepG2), serum concentrations, and incubation times across studies. Reference marine-derived compound testing protocols, which emphasize controlled nutrient media and temperature .
- Evaluate Stability: Perform accelerated degradation studies (40°C, 75% RH for 4 weeks) and monitor by HPLC. If decomposition occurs, reformulate with co-solvents (e.g., PEG-400) or stabilize via salt formation .
- Validate Targets: Use CRISPR-mediated gene knockout or siRNA silencing to confirm on-target effects (e.g., kinase inhibition) and rule off-target interactions .
What experimental strategies can elucidate the mechanism of action of this compound?
Advanced Research Focus:
- Molecular Docking: Model the compound’s interaction with potential targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Prioritize pockets accommodating the 1,2-oxazole and fluorine moieties, as seen in marine alkaloid target studies .
- Kinase Profiling: Screen against a panel of 100+ kinases using competitive binding assays (e.g., ADP-Glo™). Compare inhibition profiles with known oxazole-containing inhibitors .
- Transcriptomics: Treat cells (e.g., cancer lines) with IC doses and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis or DNA repair) .
How can structure-activity relationship (SAR) studies improve the potency of this compound?
Advanced Research Focus:
- Modify the 1,2-Oxazole Moiety: Synthesize analogs with bulkier substituents (e.g., 5-ethyl instead of 5-methyl) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for diversification, as applied in thiadiazole derivatization .
- Explore Fluorine Replacements: Substitute fluorine with chlorine or trifluoromethyl groups to evaluate electronic effects on bioavailability and target affinity. Monitor changes via or X-ray crystallography .
- Optimize the Tricyclic Core: Introduce saturation at specific positions (e.g., reduce C9-C10 double bond) to enhance metabolic stability. Validate using microsomal incubation assays (e.g., human liver microsomes) .
What methodologies assess the environmental impact of this compound during preclinical development?
Methodological Answer:
- Environmental Fate Studies: Determine biodegradability via OECD 301F (aerobic sludge incubation) and hydrolysis half-life at pH 7–8. For related tricyclic compounds, hydrolysis rates vary with pH and temperature .
- Ecotoxicity Screening: Test acute toxicity in Daphnia magna (48-hour LC) and algae (72-hour growth inhibition). Compare with pharmacopeial guidelines for persistent organic pollutants .
- Bioaccumulation Potential: Calculate log using shake-flask or HPLC methods. A log >3.5 suggests high bioaccumulation risk, necessitating structural modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
